3-Bromo-5-(difluoromethyl)-2-fluoropyridine
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Overview
Description
3-Bromo-5-(difluoromethyl)-2-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, difluoromethyl, and fluorine substituents on the pyridine ring. It is used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-2-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 5-(difluoromethyl)-2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethyl, and fluorine substituents can influence its reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-(difluoromethyl)-2-fluoropyridine is unique due to the presence of both difluoromethyl and fluorine substituents on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it valuable in drug design and development.
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSTKNEKPRSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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